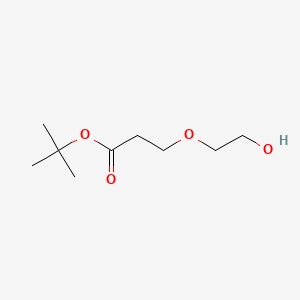
FR234938
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR-234938 is a small molecule belonging to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. FR-234938 is a non-nucleoside adenosine deaminase inhibitor with significant anti-inflammatory and anti-rheumatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR-234938 involves multiple steps, starting with the preparation of the naphthalene moiety. The key steps include:
Formation of the naphthalene core: This involves the cyclization of suitable precursors under high-temperature conditions.
Functionalization: Introduction of functional groups such as hydroxyl and carboxamide groups through reactions like hydroxylation and amidation.
Final assembly: Coupling of the functionalized naphthalene with an imidazole derivative under controlled conditions to form the final compound
Industrial Production Methods
Industrial production of FR-234938 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like crystallization, distillation, and chromatography to obtain high-purity FR-234938.
Quality control: Ensuring the final product meets the required specifications through rigorous testing
Chemical Reactions Analysis
Types of Reactions
FR-234938 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation products: Carbonyl derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
FR-234938 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of naphthalene derivatives.
Biology: Investigated for its role in inhibiting adenosine deaminase, an enzyme involved in purine metabolism.
Medicine: Explored for its potential anti-inflammatory and anti-rheumatic effects.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
FR-234938 exerts its effects by inhibiting adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. By inhibiting this enzyme, FR-234938 increases the levels of adenosine, which has anti-inflammatory and immunosuppressive effects. The molecular targets include adenosine receptors and pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
FR-233623: Another non-nucleoside adenosine deaminase inhibitor with similar anti-inflammatory properties.
FR-234937: A structurally related compound with slight variations in functional groups
Uniqueness
FR-234938 is unique due to its specific structural features, such as the presence of a hydroxyl group and an imidazole carboxamide moiety. These features contribute to its high potency and selectivity as an adenosine deaminase inhibitor .
Properties
CAS No. |
256461-79-7 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[(3R,4S)-4-hydroxy-1-naphthalen-1-ylpentan-3-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-13(23)18(22-11-17(19(20)24)21-12-22)10-9-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,11-13,18,23H,9-10H2,1H3,(H2,20,24)/t13-,18+/m0/s1 |
InChI Key |
OODDZQQDDOVCFD-SCLBCKFNSA-N |
SMILES |
CC(C(CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O |
Isomeric SMILES |
C[C@@H]([C@@H](CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O |
Canonical SMILES |
CC(C(CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O |
Appearance |
Solid powder |
Key on ui other cas no. |
256461-79-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-234938; FR 234938; FR234938. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1673946.png)
![1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1673947.png)
![1H-Pyrrole-2-butanoic acid, 1-[(4-fluorophenyl)methyl]-alpha,gamma-dioxo-](/img/structure/B1673948.png)











